2-脱氧-3,5-二-O-苯甲酰呋喃核糖

描述

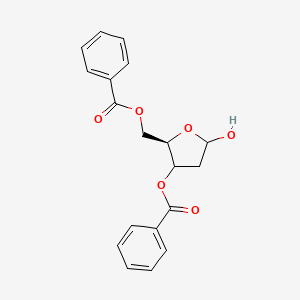

2-Deoxy-3,5-di-O-benzoylribofuranose is an organic compound with the molecular formula C19H18O6. It is derived from ribose, a sugar molecule, by replacing two hydroxyl groups with benzoyl groups. This compound is a crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .

科学研究应用

2-Deoxy-3,5-di-O-benzoylribofuranose has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use this compound to study the structure and function of nucleosides and nucleotides.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

Industrial Applications: It is utilized in the production of various chemicals and materials.

作用机制

Target of Action

2-Deoxy-3,5-di-O-benzoylribofuranose is a biochemical compound used extensively in proteomics research . It is primarily used as a synthetic intermediate in organic synthesis .

Mode of Action

It is known that it is based on the structure of ribose, with two hydroxyl groups replaced by benzoyl groups . This modification likely influences its interaction with its targets.

Biochemical Pathways

It is known to play a pivotal role in the advancement of nucleoside analogs, which are used to suppress viral diseases like hiv and herpes simplex .

Pharmacokinetics

It is known to be soluble in some organic solvents such as chloroform, ethanol, and dichloromethane , which may influence its bioavailability.

Result of Action

Its role in the synthesis of nucleoside analogs suggests it may have significant effects on viral replication processes .

Action Environment

It is known to be hygroscopic and is typically stored in a freezer under an inert atmosphere . These storage conditions suggest that moisture and oxygen levels in the environment may influence its stability.

准备方法

2-Deoxy-3,5-di-O-benzoylribofuranose is typically synthesized through chemical methods. The synthesis process generally involves the following steps:

Starting Material: The synthesis begins with 2-deoxy-D-ribose.

Benzoylation: The 2-deoxy-D-ribose is reacted with benzoyl chloride in the presence of a base to form 2-deoxy-2-benzoyl-D-ribose.

Further Reaction: The intermediate product is then reacted with appropriate solvents and catalysts to yield 2-Deoxy-3,5-di-O-benzoylribofuranose.

化学反应分析

2-Deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives by adding hydrogen atoms.

Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

2-Deoxy-3,5-di-O-benzoylribofuranose can be compared with similar compounds such as:

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: This compound has a methoxy group instead of a hydroxyl group, which alters its chemical properties and reactivity.

2-Deoxy-2,3,5-tri-O-benzoylribofuranose: This compound has an additional benzoyl group, making it more hydrophobic and less reactive in certain conditions.

The uniqueness of 2-Deoxy-3,5-di-O-benzoylribofuranose lies in its specific substitution pattern, which provides a balance between solubility and reactivity, making it a valuable intermediate in organic synthesis .

生物活性

2-Deoxy-3,5-di-O-benzoylribofuranose is a significant compound in biochemical research, particularly for its role as a nucleoside analog. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields such as medicine and molecular biology.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈O₆

- Molecular Weight : 342.34 g/mol

- CAS Number : 112137-63-0

The compound features two benzoyl groups attached to the ribofuranose structure, enhancing its stability and reactivity in biological systems.

Synthesis

The synthesis of 2-Deoxy-3,5-di-O-benzoylribofuranose typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base like pyridine.

- Deprotection : Selective deprotection of the 2-position hydroxyl group yields the final product.

This multi-step process can be optimized for higher yields in industrial applications.

2-Deoxy-3,5-di-O-benzoylribofuranose functions primarily as a nucleoside analog. Its incorporation into nucleic acids can disrupt normal cellular processes, particularly in viral replication and cancer cell proliferation. The benzoyl groups enhance the compound's interaction with enzymes involved in nucleic acid synthesis, which can lead to:

- Inhibition of Viral Polymerases : Prevents the synthesis of viral DNA/RNA.

- Interference with Cancer Cell Proliferation : Alters the replication process in cancer cells.

Case Studies and Research Findings

- Antiviral Activity : Studies have shown that nucleoside analogs similar to 2-Deoxy-3,5-di-O-benzoylribofuranose exhibit significant antiviral properties against various viruses by inhibiting their polymerases .

- Anticancer Applications : Research indicates that compounds like 2-Deoxy-3,5-di-O-benzoylribofuranose can effectively inhibit the growth of certain cancer cell lines by interfering with DNA synthesis .

- Fluorescent Probes : Variants of this compound have been developed as fluorescent probes for studying ATP binding sites in proteins, showcasing its versatility in biochemical research .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Deoxy-3,5-di-O-benzoylribofuranose | Two benzoyl groups on ribofuranose | Nucleoside analog with antiviral and anticancer properties |

| 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose | Methoxy group instead of hydroxyl | Similar applications but altered reactivity |

| 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose | Acetyl group addition | Used in drug development with different reactivity |

Applications

The biological activity of 2-Deoxy-3,5-di-O-benzoylribofuranose makes it valuable across several domains:

- Medicinal Chemistry : Utilized as a building block for developing antiviral and anticancer drugs.

- Molecular Biology : Employed in studies involving nucleoside interactions and enzyme kinetics.

- Industrial Applications : Its derivatives are used in the production of fine chemicals and pharmaceuticals.

属性

IUPAC Name |

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-AQFXKWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747486 | |

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112137-63-0 | |

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。